2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine and its derivatives are synthesized through various chemical reactions. For instance, Lin Bi-hui (2010) discussed the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process starting from 2-cyanopridine (Lin Bi-hui, 2010).
Antioxidant Properties
- Some derivatives of this compound have been studied for their antioxidant properties. For example, a study by O. Bekircan et al. (2008) synthesized derivatives with significant antioxidant and antiradical activities (Bekircan et al., 2008).
Selective Extraction Applications
- This compound has shown efficiency in selective extraction applications. Z. Kolarik et al. (1999) demonstrated its use in the selective extraction of Am(III) over Eu(III) from acidic solutions (Kolarik et al., 1999).
Synthesis Methods
- El-Kurdi et al. (2021) synthesized 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using N-chlorosuccinimide (NCS) under mild conditions, characterizing the compounds with various methods including X-ray diffraction (El-Kurdi et al., 2021).
Luminescent Properties
- The luminescent properties of copper(I) complexes with 3-pyridin-2-yl-1,2,4-triazoles were explored by A. Gusev et al. (2017), indicating potential for use in photoluminescence applications (Gusev et al., 2017).
Coordination Polymers
- Coordination polymers using triazolyl derivatives have been synthesized, as discussed by Y. F. Wang et al. (2019), showing potential applications in fluorescent properties and thermal analysis (Wang et al., 2019).
Photoluminescent Properties
- C. Stan et al. (2015) investigated 2-(1H-1,2,4-Triazol-3-yl)pyridine as a ligand for the preparation of various complexes with significant luminescent properties under UV excitation, suggesting applications in optical devices (Stan et al., 2015).
Inhibitor of Xanthine Oxidoreductase
- A derivative of this compound, FYX-051, was identified as a potent inhibitor of xanthine oxidoreductase, as studied by Koji Matsumoto et al. (2011), indicating its potential in clinical treatment of hyperuricemia (Matsumoto et al., 2011).
Antimicrobial and Antifungal Activities
- Jian‐Bing Liu et al. (2007) synthesized 1H-1,2,4-triazole derivatives containing the pyridine unit, which showed notable antibacterial and plant growth regulatory activities (Liu et al., 2007).
Coordination Polymer Synthesis
- Novel coordination polymers derived from this compound have been synthesized under hydrothermal conditions, as reported by Pei-Yao Du et al. (2016), exhibiting different architectures and potential for luminescence properties (Du et al., 2016).
Crystal and Molecular Structure
- Carmel O’Flaherty et al. (1991) described the synthesis and molecular structure of a related complex, indicating its potential in structural chemistry (O’Flaherty et al., 1991).
Bipolar Host Materials
- Di Liu et al. (2018) explored the use of this compound in designing bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating its role in electronic device applications (Liu et al., 2018).
Fluorescent Silver(I) Bridged Metalloligands
- L. J. K. Cook and Massimiliano L.A. Ramsay (2019) discussed the construction of fluorescent silver(I) bridged metalloligands using bis-heteroazolylpyridines, showcasing its potential in the field of luminescence (Cook & Ramsay, 2019).
Magnetic Exchange Interaction
- P. M. Slangen et al. (1994) studied the magnetic properties of a copper(II) complex involving this compound, contributing to our understanding of magnetic exchange interactions (Slangen et al., 1994).
Future Directions
The future directions for the research on “2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine” could include further investigation into its synthesis, characterization, and potential applications. Given the promising anticancer activity of similar compounds, it would be interesting to explore its potential as an anticancer agent .
properties
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXUCJTFGKKIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384397 | |
Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730471 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine | |
CAS RN |
36770-50-0 | |
Record name | 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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